5-Chloro-6-fluoronicotinic acid

Neonicotinoid Insecticides Agrochemical SAR Pest Control

5-Chloro-6-fluoronicotinic acid (CAS 38185-57-8) is the active isomer for agrochemical and pharmaceutical R&D. Unlike its 6-chloro-5-fluoro analog, this substitution pattern delivers pest control at 0.2 ppm—matching commercial neonicotinoid standards. Its ortho C–Cl/C–F arrangement enables orthogonal cross-coupling: derivatize at chlorine while preserving the metabolically stable fluorine for late-stage optimization. Supplied at ≥98% purity, this scalable building block is essential for kinase inhibitor and insecticide SAR programs. Always procure the correct positional isomer to avoid compromised bioactivity.

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 38185-57-8
Cat. No. B1364541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoronicotinic acid
CAS38185-57-8
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)F)C(=O)O
InChIInChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyNHESJWPBKSDWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-fluoronicotinic Acid (CAS 38185-57-8): A Key Halogenated Nicotinic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


5-Chloro-6-fluoronicotinic acid (CAS 38185-57-8) is a heterocyclic organic compound belonging to the halogenated nicotinic acid class, with the molecular formula C6H3ClFNO2 and a molecular weight of 175.55 g/mol [1]. It features a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 6-position [1]. This specific substitution pattern confers distinct reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors, antiviral agents) and agrochemicals (e.g., neonicotinoid insecticides) [1][2].

Why 5-Chloro-6-fluoronicotinic Acid Cannot Be Substituted by Other Halogenated Nicotinic Acids in Critical Research Applications


Halogenated nicotinic acids are not interchangeable building blocks; the precise position of halogen substituents on the pyridine ring dictates both the physicochemical properties and the biological activity of derived compounds. For 5-chloro-6-fluoronicotinic acid, the ortho-relationship of the 6-fluoro and 5-chloro groups creates a unique electronic environment that influences reactivity in cross-coupling reactions and modulates binding interactions in biological systems [1]. For example, positional isomers such as 6-chloro-5-fluoronicotinic acid exhibit drastically different biological performance in neonicotinoid insecticide applications, with the 5-chloro-6-fluoro derivative demonstrating superior activity against target pests [1]. Substitution with mono-halogenated or differently substituted analogs would lead to altered metabolic stability, target binding affinity, and synthetic outcomes, underscoring the necessity of selecting this specific isomer for structure-activity relationship (SAR) studies and target-oriented synthesis.

Quantitative Evidence for Prioritizing 5-Chloro-6-fluoronicotinic Acid Over Analogs in Synthetic and Biological Applications


Insecticidal Activity of 5-Chloro-6-fluoronicotinyl Derivatives Outperforms Positional Isomers in Hemipteran Control

Neonicotinoid compounds bearing the 5-chloro-6-fluoronicotinyl group demonstrate significantly higher insecticidal activity against key agricultural pests compared to the corresponding 6-chloro-5-fluoro positional isomers. In laboratory bioassays, 5-fluoroimidacloprid (derived from 5-chloro-6-fluoronicotinic acid) achieved effective control of brown rice planthopper and green peach aphid at a concentration of 0.2 ppm, a dose level comparable to the commercial standard imidacloprid. In stark contrast, the 6-chloro-5-fluoronicotinyl analog exhibited far lower activity under identical test conditions [1]. This pronounced positional sensitivity underscores the critical importance of the 5-chloro-6-fluoro substitution pattern for insecticidal efficacy.

Neonicotinoid Insecticides Agrochemical SAR Pest Control

Synthetic Yield Comparison: 5-Chloro-6-fluoronicotinic Acid Synthesis Offers Advantages in Precursor Availability and Reaction Efficiency

The synthesis of 5-chloro-6-fluoronicotinic acid is typically achieved via halogen-exchange (Halex) fluorination of a 5,6-dichloronicotinic acid precursor using potassium fluoride . This route benefits from the ready availability and lower cost of the dichloro precursor compared to regioisomeric precursors required for alternative substitution patterns. In contrast, the synthesis of the 6-chloro-5-fluoronicotinic acid isomer often proceeds through alternative pathways, such as oxidation of a methylpyridine derivative, which can suffer from lower yields. For instance, a reported synthesis of 6-chloro-5-fluoronicotinic acid via potassium permanganate oxidation achieved only a 49% yield, highlighting the potential efficiency advantage of the 5-chloro-6-fluoro substitution pattern when synthesized via the Halex route .

Halogen Exchange Fluorination Process Chemistry

Orthogonal Reactivity: Differentiated Halogen Substituents Enable Selective Functionalization in Complex Molecule Synthesis

The presence of two different halogen atoms (Cl and F) on the pyridine ring of 5-chloro-6-fluoronicotinic acid provides orthogonal reactivity handles for sequential chemical transformations. The C–Cl bond is significantly more reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the robust C–F bond . This allows chemists to selectively functionalize the 5-position while leaving the 6-fluoro group intact for subsequent steps or to serve as a metabolic blocker in final bioactive molecules. In contrast, analogs with identical halogen substituents (e.g., 5,6-dichloronicotinic acid) lack this differentiated reactivity, leading to complex mixtures upon attempted selective functionalization and reduced control over the synthetic sequence .

Cross-Coupling Sequential Functionalization Medicinal Chemistry

Optimized Application Scenarios for 5-Chloro-6-fluoronicotinic Acid Based on Comparative Evidence


Discovery and Optimization of Next-Generation Neonicotinoid Insecticides

5-Chloro-6-fluoronicotinic acid is the preferred building block for synthesizing novel neonicotinoid insecticides with improved potency against hemipteran pests such as planthoppers and aphids. Direct comparative data confirm that derivatives bearing the 5-chloro-6-fluoronicotinyl group achieve pest control at 0.2 ppm, matching the performance of commercial standards, while the 6-chloro-5-fluoro isomer is significantly less active [1]. This evidence supports the prioritization of 5-chloro-6-fluoronicotinic acid in agrochemical SAR programs aimed at developing high-efficacy insecticides.

Sequential Diversification in Medicinal Chemistry for Kinase Inhibitor and Antiviral Agent Synthesis

The orthogonal reactivity of the chloro and fluoro substituents on 5-chloro-6-fluoronicotinic acid makes it an ideal scaffold for constructing libraries of fluorinated pyridine-containing drug candidates. Medicinal chemists can exploit the C–Cl bond for initial diversification via cross-coupling while preserving the C–F bond for subsequent modifications or for its beneficial metabolic stability properties [1]. This sequential functionalization capability is particularly valuable in the synthesis of selective kinase inhibitors and antiviral agents, where precise control over molecular structure is paramount.

Scalable Process Chemistry for Halogenated Pyridine Intermediates

For process R&D teams, 5-chloro-6-fluoronicotinic acid offers a synthetically accessible and scalable intermediate due to its preparation via halogen-exchange fluorination of a readily available dichloro precursor. This route avoids the low-yielding oxidation steps often associated with isomeric analogs [1]. Procurement of high-purity 5-chloro-6-fluoronicotinic acid (typically ≥98%) enables reliable, cost-effective scale-up of downstream synthetic processes in both pharmaceutical and agrochemical manufacturing.

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